Chlorhydrate de 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)méthyl)acétamide

Vue d'ensemble

Description

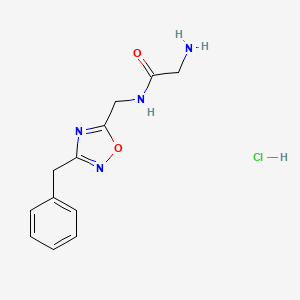

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O2 and its molecular weight is 282.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications anticancéreuses

Les oxadiazoles, y compris les 1,2,4-oxadiazoles, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux . Ils peuvent être conçus et synthétisés pour cibler des cellules cancéreuses spécifiques, ce qui pourrait conduire à des traitements plus efficaces avec moins d'effets secondaires.

Applications vasodilatatrices

Certains dérivés d'oxadiazole se sont avérés agir comme des vasodilatateurs . Ces composés peuvent aider à détendre et à dilater les vaisseaux sanguins, améliorant ainsi le flux sanguin et réduisant la pression artérielle.

Applications anticonvulsivantes

Les oxadiazoles ont également été explorés pour leurs propriétés anticonvulsivantes . Ils pourraient potentiellement être utilisés dans le traitement de l'épilepsie et d'autres affections caractérisées par des crises.

Applications antidiabétiques

La recherche a indiqué que certains dérivés d'oxadiazole peuvent avoir des effets antidiabétiques . Ces composés pourraient potentiellement être utilisés pour gérer les taux de sucre dans le sang chez les patients atteints de diabète.

Applications à haute énergie

Les dérivés d'oxadiazole ont montré un bilan d'oxygène favorable et une chaleur de formation positive, ce qui indique leur potentiel en tant que matériaux à haute énergie .

Applications antibactériennes

Les dérivés de 1,2,4-oxadiazole ont montré de forts effets antibactériens contre Xanthomonas oryzae pv. oryzae (Xoo) et Xanthomonas oryzae pv. oryzicola (Xoc), qui causent de graves maladies du riz . Ces composés pourraient potentiellement être utilisés comme nouveaux agents antibactériens en agriculture.

Applications antifongiques

Certains dérivés de 1,2,4-oxadiazole ont montré une activité antifongique modérée contre Rhizoctonia solani, un champignon qui constitue une menace majeure pour l'agriculture mondiale .

Applications nématocides

Certains dérivés de 1,2,4-oxadiazole ont présenté une activité nématocide modérée contre Meloidogyne incognita , une espèce de nématode à nœuds radiculaires qui est un ravageur agricole majeur.

Analyse Biochimique

Biochemical Properties

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects highlight the compound’s potential as a tool for studying cellular processes and developing new therapeutic strategies .

Molecular Mechanism

At the molecular level, 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mode of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Additionally, long-term studies have indicated that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These findings are crucial for understanding the compound’s stability and long-term effects in experimental settings .

Dosage Effects in Animal Models

The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as liver and kidney damage. Additionally, threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage. These findings are essential for determining the compound’s therapeutic window and potential toxic effects in vivo .

Metabolic Pathways

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound has been shown to inhibit certain enzymes involved in the glycolytic pathway, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in the citric acid cycle, further influencing cellular metabolism. These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes. Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound has been shown to localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s activity and localization within the cell .

Activité Biologique

2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride (CAS: 1435803-73-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity against cancer cells and antimicrobial activity, supported by relevant data and case studies.

The molecular formula of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is C12H15ClN4O2, with a molecular weight of 282.73 g/mol. Its structure includes a benzyl group attached to a 1,2,4-oxadiazole ring, which is significant for its biological activity.

Cytotoxicity Against Cancer Cells

Recent studies have indicated that compounds containing oxadiazole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole and oxadiazole have shown selective toxicity towards cancer cells while sparing normal cells in some cases.

A study highlighted the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), lung cancer cells (A549), and liver cancer cells (HepG2) . The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15 | |

| Compound B | A549 | 20 | |

| 2-Amino-N... | HepG2 | 12 |

Antimicrobial Activity

The antimicrobial potential of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride has also been explored. Research indicates that oxadiazole derivatives can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

In a screening study involving model bacterial strains such as Bacillus subtilis and Escherichia coli, certain derivatives exhibited minimal inhibitory concentrations (MIC) that suggest promising antibacterial activity. The presence of specific functional groups in the oxadiazole structure appears to enhance this activity .

Table 2: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | E. coli | 32 | |

| Compound D | B. subtilis | 16 | |

| 2-Amino-N... | E. coli | 25 |

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the compound . The study found that modifications to the benzyl group significantly affected both cytotoxicity and antimicrobial efficacy. For example, a derivative with a methoxy substitution showed enhanced activity against specific cancer cell lines compared to its unsubstituted counterpart .

Propriétés

IUPAC Name |

2-amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2.ClH/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMCQSFKDDTDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.